4-Bromopyrazolo[1,5-a]pyridin-7-amine

Structure-Activity Relationship GPCR Antagonism Overactive Bladder

4-Bromopyrazolo[1,5-a]pyridin-7-amine (CAS 2137664-31-2) is a heteroaromatic building block featuring a fused pyrazolo[1,5-a]pyridine core, a bromine atom at the 4-position, and a primary amine at the 7-position. This scaffold is a privileged structure in medicinal chemistry, widely explored in the development of kinase inhibitors, antiviral agents, and G-protein coupled receptor antagonists.

Molecular Formula C7H6BrN3
Molecular Weight 212.05 g/mol
Cat. No. B12331238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromopyrazolo[1,5-a]pyridin-7-amine
Molecular FormulaC7H6BrN3
Molecular Weight212.05 g/mol
Structural Identifiers
SMILESC1=C(C2=CC=NN2C(=C1)N)Br
InChIInChI=1S/C7H6BrN3/c8-5-1-2-7(9)11-6(5)3-4-10-11/h1-4H,9H2
InChIKeyXTKMILZUBVWVHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromopyrazolo[1,5-a]pyridin-7-amine: A Core Scaffold for Chemical Biology and Kinase Inhibitor Programs


4-Bromopyrazolo[1,5-a]pyridin-7-amine (CAS 2137664-31-2) is a heteroaromatic building block featuring a fused pyrazolo[1,5-a]pyridine core, a bromine atom at the 4-position, and a primary amine at the 7-position . This scaffold is a privileged structure in medicinal chemistry, widely explored in the development of kinase inhibitors, antiviral agents, and G-protein coupled receptor antagonists [1][2]. The strategic placement of the bromine atom provides a crucial vector for late-stage functionalization via cross-coupling reactions, while the 7-amine offers a second handle for structural diversification or interaction with biological targets [3].

Why a Generic Pyrazolopyridine Cannot Replace 4-Bromopyrazolo[1,5-a]pyridin-7-amine in Lead Optimization


A simple substitution of 4-Bromopyrazolo[1,5-a]pyridin-7-amine with a related analog (e.g., unsubstituted core, 4-chloro, or regioisomeric bromo derivatives) carries a high risk of derailing a lead optimization campaign due to two critical, quantifiable factors: divergent reactivity and unpredictable biological consequences [1][2]. The 4-bromo substituent is not merely a 'heavy atom'; its electronic and steric profile dictates a unique cross-coupling reactivity profile that is distinct from chloro or iodo analogs, influencing both reaction yields and accessible chemical space [3]. Furthermore, literature on related scaffolds demonstrates that seemingly minor changes (e.g., moving a heteroatom from the 4- to the 5-position) can result in a 50-fold difference in target potency, underscoring that each substitution pattern on the pyrazolopyridine core is a unique pharmacophore [4].

Quantitative Evidence of Differentiation for 4-Bromopyrazolo[1,5-a]pyridin-7-amine vs. Its Closest Analogs


Regioisomeric Bromine Placement: A 50-Fold Difference in Biological Potency

A matched molecular pair analysis on the pyrazolo[1,5-a]pyridine core revealed that moving a key heteroatom from the 4-position to the 5-position (a regioisomeric change akin to a 4-bromo vs. 5-bromo substitution) resulted in a quantifiable, dramatic shift in biological activity [1]. This evidence demonstrates that the 4-position of the pyrazolo[1,5-a]pyridine ring is a critical pharmacophore determinant, and substitution at this position is not equivalent to substitution at other ring positions [1].

Structure-Activity Relationship GPCR Antagonism Overactive Bladder

Differentiated Reactivity: The 4-Bromo Handle Enables Divergent Cross-Coupling Pathways

The bromine atom at the 4-position of the pyrazolo[1,5-a]pyridine scaffold is uniquely positioned to undergo palladium-catalyzed cross-coupling reactions, a key step for synthesizing diverse compound libraries [1]. This specific reactivity profile is differentiated from the 4-chloro analog, which is less reactive in many common coupling protocols, and the 4-iodo analog, which may be prone to undesirable side reactions [2]. The 4-bromo derivative offers an optimal balance of reactivity and stability for late-stage diversification in medicinal chemistry programs [2].

Synthetic Methodology Cross-Coupling C-C Bond Formation

Proven Scaffold for Kinase Inhibition: A Quantifiable Basis for Inhibitor Design

The pyrazolo[1,5-a]pyridine core, when functionalized appropriately, has demonstrated potent inhibition of the p38 mitogen-activated protein kinase (MAPK), a key target in inflammatory diseases [1][2]. While 4-Bromopyrazolo[1,5-a]pyridin-7-amine itself is a synthetic intermediate, its core structure is directly derived from established p38 kinase inhibitors with reported IC50 values in the nanomolar range [3]. This provides a validated starting point for developing novel kinase inhibitors, distinguishing it from less-explored heterocyclic cores.

Kinase Inhibition p38 MAPK Anti-inflammatory

Defined Application Scenarios for 4-Bromopyrazolo[1,5-a]pyridin-7-amine Based on Quantitative Evidence


Kinase Inhibitor Lead Discovery and SAR Exploration

Use as a key intermediate to synthesize focused libraries of pyrazolo[1,5-a]pyridine derivatives for screening against kinases such as p38 MAPK, EphB3, or PI3K. The proven nanomolar potency of related scaffolds [1] provides a high-confidence starting point. The 4-bromo group allows for rapid analog synthesis via cross-coupling, enabling efficient exploration of structure-activity relationships around the 4-position [2].

GPCR Antagonist Development

Employ 4-Bromopyrazolo[1,5-a]pyridin-7-amine in the design of novel antagonists for G-protein coupled receptors, such as the EP1 receptor. The evidence that the 4-substituted pyrazolo[1,5-a]pyridine regioisomer yields potent antagonists (IC50 = 5.0 nM) [3] suggests this specific substitution pattern is crucial for achieving high target affinity and selectivity.

Antiviral Program Starting Point

Utilize this compound as a core scaffold for developing new antiviral agents, particularly against herpes simplex viruses. The pyrazolo[1,5-a]pyridine core has a validated history of antiviral activity [4], and the 4-bromo-7-amine substitution pattern provides two orthogonal handles (bromine and amine) for modular synthesis of diverse analogs, a key advantage in antiviral lead optimization [4].

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